

# BAY-826: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: BAY-826

Cat. No.: B10786929

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **BAY-826**, a potent and selective TIE-2 inhibitor. This document consolidates key data, outlines experimental protocols, and visualizes the relevant signaling pathway to support further research and development efforts.

## Core Compound Information

**BAY-826** is a small molecule inhibitor of the TIE-2 receptor tyrosine kinase.<sup>[1]</sup> Its chemical and physical properties are summarized below.

Property	Value	Reference
CAS Number	1448316-08-2	<sup>[1]</sup>
Molecular Weight	558.53 g/mol	<sup>[1]</sup>
Molecular Formula	C <sub>26</sub> H <sub>19</sub> F <sub>5</sub> N <sub>6</sub> OS	<sup>[1]</sup>

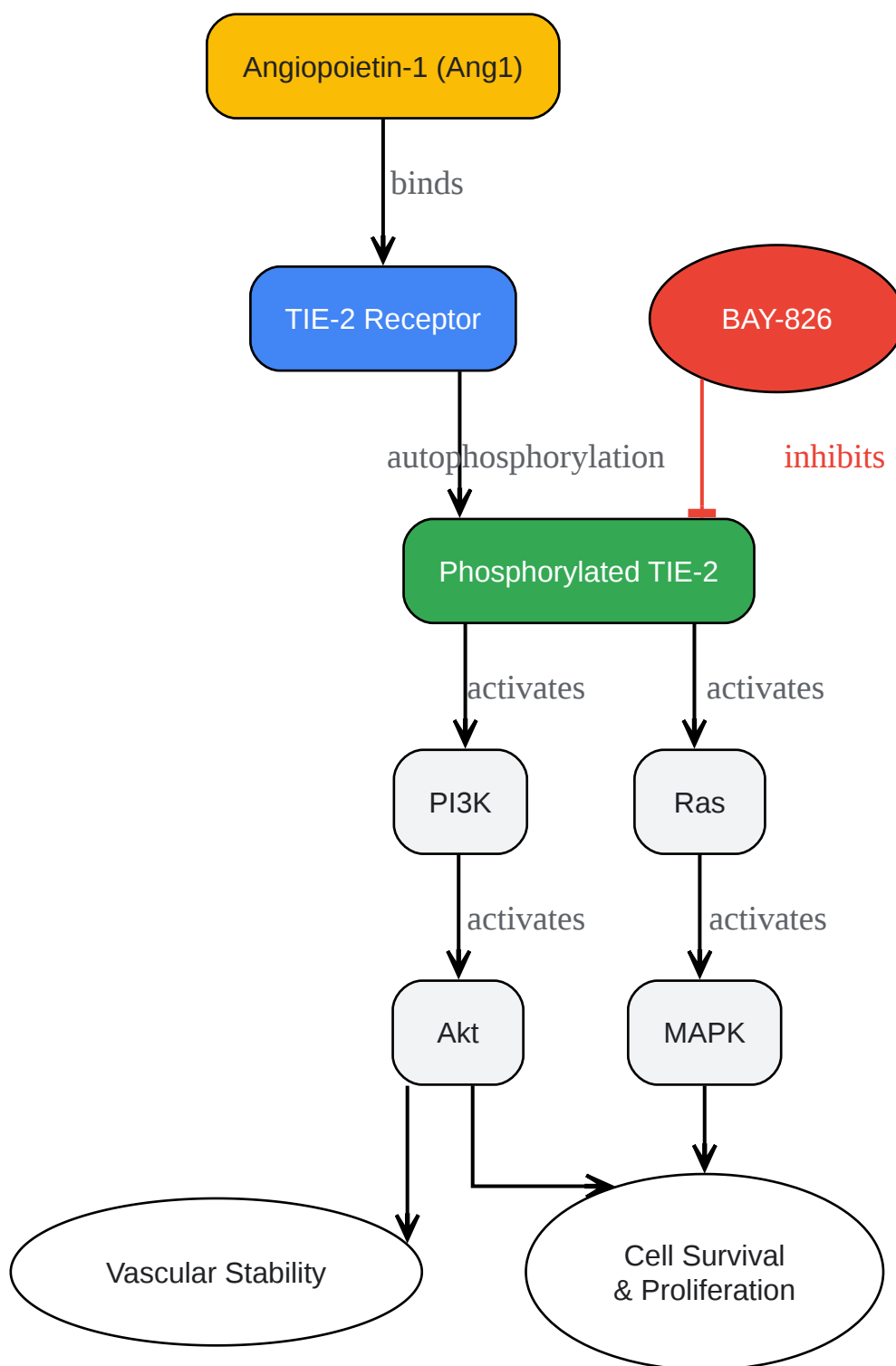
## Quantitative Data

**BAY-826** has been characterized by its high potency and selectivity for TIE-2 and a small number of other kinases. The following table summarizes its binding affinities and inhibitory concentrations.

Parameter	Target	Value	Assay	Reference
Kd	TIE-2	1.6 nM	KINOMEscan	[1]
Kd	TIE-1	0.9 nM	KINOMEscan	
Kd	DDR1	0.4 nM	KINOMEscan	
Kd	DDR2	1.3 nM	KINOMEscan	
Kd	LOK (STK10)	5.9 nM	KINOMEscan	
EC <sub>50</sub>	TIE-2 Autophosphorylation	~1.3 nM	Cellular Assay (HUVEC)	

## Signaling Pathway

**BAY-826** exerts its effects by inhibiting the TIE-2 signaling pathway, which is crucial for angiogenesis and vascular stability. The following diagram illustrates the canonical TIE-2 signaling cascade that is inhibited by **BAY-826**.



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**BAY-826** inhibits TIE-2 autophosphorylation and downstream signaling.

## Experimental Protocols

The following protocols are representative methodologies for studying the effects of **BAY-826**.

## In Vitro TIE-2 Kinase Inhibition Assay

This protocol is based on a typical luminescence-based kinase assay format to measure the inhibitory effect of **BAY-826** on TIE-2 activity.

Workflow:

Workflow for in vitro TIE-2 kinase inhibition assay.

Detailed Steps:

- **Reagent Preparation:** Thaw TIE-2 enzyme, kinase assay buffer, ATP, and substrate on ice. Prepare serial dilutions of **BAY-826** in the kinase assay buffer.
- **Reaction Setup:** In a 96-well plate, add the kinase assay buffer, diluted **BAY-826** or vehicle control, and the substrate.
- **Initiate Reaction:** Add the TIE-2 enzyme to each well to start the reaction.
- **Incubation:** Incubate the plate at 30°C for 45 minutes.
- **Signal Generation:** Stop the reaction and generate a luminescent signal according to the manufacturer's instructions (e.g., using ADP-Glo™ Kinase Assay kit).
- **Data Analysis:** Measure luminescence using a microplate reader. The inhibitory activity of **BAY-826** is determined by the reduction in the luminescent signal compared to the vehicle control.

## Western Blot for TIE-2 Phosphorylation

This protocol outlines the steps to assess the effect of **BAY-826** on TIE-2 autophosphorylation in a cellular context.

Workflow:

Workflow for Western blot analysis of TIE-2 phosphorylation.

#### Detailed Steps:

- **Cell Culture and Treatment:** Plate endothelial cells (e.g., HUVECs) and allow them to adhere. Treat the cells with varying concentrations of **BAY-826** for a specified time. A stimulant like Angiopoietin-1 may be used to induce TIE-2 phosphorylation.
- **Cell Lysis:** Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA or Bradford assay.
- **SDS-PAGE and Transfer:** Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
- **Antibody Incubation:** Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phosphorylated TIE-2 (e.g., anti-phospho-TIE2 Tyr992) overnight at 4°C.
- **Detection:** Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- **Normalization:** To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total TIE-2.

## In Vivo Syngeneic Mouse Glioma Model

This protocol describes the establishment of a syngeneic glioma model to evaluate the in vivo efficacy of **BAY-826**.

#### Workflow:

Workflow for in vivo evaluation of **BAY-826** in a syngeneic glioma model.

#### Detailed Steps:

- **Cell Preparation:** Culture a murine glioma cell line (e.g., GL261) in appropriate media. On the day of implantation, harvest the cells and prepare a single-cell suspension.
- **Intracranial Implantation:** Anesthetize syngeneic mice (e.g., C57BL/6) and stereotactically inject the glioma cells into the brain.
- **Treatment:** Once tumors are established (can be monitored by imaging if cells are luciferase-tagged), begin treatment with **BAY-826**, typically administered by oral gavage.
- **Monitoring and Endpoint:** Monitor the mice for tumor growth (e.g., via bioluminescence imaging) and signs of neurological symptoms. The primary endpoint is typically overall survival.
- **Tissue Analysis:** At the end of the study, tumors can be harvested for further analysis, such as immunohistochemistry for markers of angiogenesis and immune cell infiltration.

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## References

- 1. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [BAY-826: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10786929#bay-826-cas-number-and-molecular-weight]

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